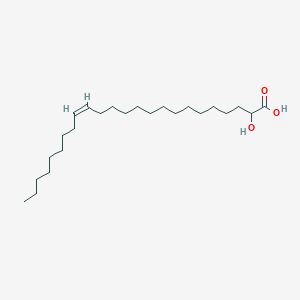

Hydroxynervonic acid

Description

Hydroxynervonic acid (2-hydroxy-cis-15-tetracosenoic acid, C24H46O3) is a hydroxylated very-long-chain fatty acid (VLCFA) with a 24-carbon backbone, a cis double bond at position 15, and a hydroxyl group at position 2. It is a critical component of glycosphingolipids, particularly in sulfatides and gangliosides in the human brain, where it contributes to membrane stability and myelin function . Its systematic IUPAC name is 2-hydroxy-15Z-tetracosenoic acid, with the CAS registry number 73572-07-3 .

Properties

Molecular Formula |

C24H46O3 |

|---|---|

Molecular Weight |

382.6 g/mol |

IUPAC Name |

(Z)-2-hydroxytetracos-15-enoic acid |

InChI |

InChI=1S/C24H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27/h9-10,23,25H,2-8,11-22H2,1H3,(H,26,27)/b10-9- |

InChI Key |

UFOOFOUFKSIFCD-KTKRTIGZSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCCCCCC(C(=O)O)O |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCC(C(=O)O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCC(C(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

Hydroxynervonic acid is compared below with structurally related fatty acids (FAs):

Physicochemical Properties

- This compound: High lipophilicity (logP: 7.71) due to long chain and hydroxyl group. Polar surface area: 57.53 Ų; hydrogen bond donors/acceptors: 2/3 .

- Vernolic Acid: Epoxy group increases reactivity and polarity compared to saturated/hydroxylated FAs .

Functional Divergence Across Organisms

- Human Brain vs. Plant Tissues: In humans, this compound is a hallmark of complex lipid structures (e.g., sulfatides), whereas in plants, it is a minor component of GlcCERs with ω-9 monounsaturation . Plant GlcCERs prioritize trihydroxy sphingoid bases and C16–C20 hydroxyl FAs, while human gangliosides emphasize C18–C24 hydroxyl/saturated FAs .

Bacterial Adaptation :

- This compound in Salmonella enhances membrane rigidity under stress, contrasting its role in eukaryotic signaling .

Q & A

Q. How can conflicting data on this compound’s metabolic stability be resolved?

- Methodological Answer : Discrepancies in half-life measurements may arise from differences in model systems (e.g., cell vs. tissue). Conduct cross-validation using isotopic tracing (e.g., <sup>13</sup>C-labeled this compound) in multiple models. Meta-analyses of existing datasets, with stratification by experimental conditions (pH, temperature), can identify confounding variables .

Q. What strategies address this compound’s low abundance in proteolipid complexes?

- Methodological Answer : Enrichment techniques such as immunoprecipitation with anti-cerebroside antibodies or affinity chromatography (using synthetic this compound-conjugated beads) improve detection. Couple this with sensitive nano-LC-MS platforms to achieve attomolar detection limits .

Data Analysis and Interpretation

Q. How should clustered data (e.g., repeated measurements in lipidomics) be statistically analyzed?

- Methodological Answer : Use mixed-effects models to account for within-subject correlations. For longitudinal studies, time-series analyses (e.g., generalized estimating equations) are appropriate. Software like R’s nlme or lme4 packages enables robust handling of nested data structures .

Q. What validation criteria are critical for predictive models of this compound’s biological functions?

- Methodological Answer : Beyond cross-validation, use independent cohorts or external datasets to test generalizability. For computational predictions (e.g., docking studies), validate with mutagenesis experiments (e.g., alanine scanning of binding interfaces) .

Tables for Key Methodological Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.